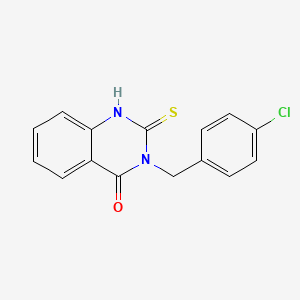

3-(4-Chloro-benzyl)-2-mercapto-3H-quinazolin-4-one

CAS No.: 35976-99-9

Cat. No.: VC4558706

Molecular Formula: C15H11ClN2OS

Molecular Weight: 302.78

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 35976-99-9 |

|---|---|

| Molecular Formula | C15H11ClN2OS |

| Molecular Weight | 302.78 |

| IUPAC Name | 3-[(4-chlorophenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one |

| Standard InChI | InChI=1S/C15H11ClN2OS/c16-11-7-5-10(6-8-11)9-18-14(19)12-3-1-2-4-13(12)17-15(18)20/h1-8H,9H2,(H,17,20) |

| Standard InChI Key | DVWVZXIDBCWYLW-UHFFFAOYSA-N |

| SMILES | C1=CC=C2C(=C1)C(=O)N(C(=S)N2)CC3=CC=C(C=C3)Cl |

Introduction

3-(4-Chloro-benzyl)-2-mercapto-3H-quinazolin-4-one is a synthetic organic compound belonging to the quinazolinone class, which has garnered attention for its potential applications in pharmaceutical research. This compound features a quinazoline backbone with a mercapto group at the 2-position and a chlorobenzyl substituent at the 3-position.

Potential Applications

Given its structural similarity to other active quinazolinones, it may possess potential as an antimicrobial agent or serve as a scaffold for further modification to enhance biological activity.

Data Table: General Characteristics of Quinazolines Relevant to Biological Activity

| Characteristic | Description |

|---|---|

| Core Structure | Quinazole ring with variable substitutions |

| Allosteric Binding | Ability to bind PBPs and enhance β-lactam efficacy |

| Antimicrobial Spectrum | Primarily effective against Gram-positive bacteria like MRSA |

| Structural Modifications | Variations at positions A and B influence activity; hydrophobic groups often retain potency |

Future studies should focus on synthesizing analogs with optimized substitutions that improve pharmacokinetic profiles while maintaining or enhancing biological activity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume